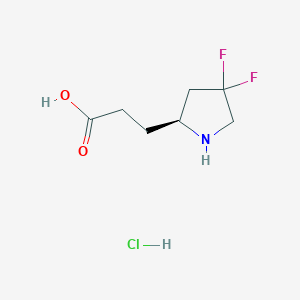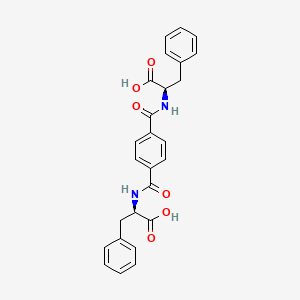
(2R,2'R)-2,2'-(Terephthaloylbis(azanediyl))bis(3-phenylpropanoicacid)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,2’R)-2,2’-(Terephthaloylbis(azanediyl))bis(3-phenylpropanoicacid) is a complex organic compound characterized by its unique structure, which includes a terephthaloyl core linked to two 3-phenylpropanoic acid moieties through azanediyl bridges
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,2’R)-2,2’-(Terephthaloylbis(azanediyl))bis(3-phenylpropanoicacid) typically involves the following steps:
Formation of the Terephthaloyl Core: This step involves the reaction of terephthalic acid with a suitable amine to form the terephthaloyl bis(amide).
Attachment of 3-Phenylpropanoic Acid Moieties: The terephthaloyl bis(amide) is then reacted with 3-phenylpropanoic acid under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,2’R)-2,2’-(Terephthaloylbis(azanediyl))bis(3-phenylpropanoicacid) can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
(2R,2’R)-2,2’-(Terephthaloylbis(azanediyl))bis(3-phenylpropanoicacid) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of (2R,2’R)-2,2’-(Terephthaloylbis(azanediyl))bis(3-phenylpropanoicacid) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(pyridin-3-yl)propanoic acid: An alanine derivative with similar structural features.
®-(-)-2-Phenylpropionic acid: A simpler compound with a related phenylpropanoic acid moiety.
Uniqueness
(2R,2’R)-2,2’-(Terephthaloylbis(azanediyl))bis(3-phenylpropanoicacid) is unique due to its terephthaloyl core and azanediyl bridges, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C26H24N2O6 |
|---|---|
Poids moléculaire |
460.5 g/mol |
Nom IUPAC |
(2R)-2-[[4-[[(1R)-1-carboxy-2-phenylethyl]carbamoyl]benzoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C26H24N2O6/c29-23(27-21(25(31)32)15-17-7-3-1-4-8-17)19-11-13-20(14-12-19)24(30)28-22(26(33)34)16-18-9-5-2-6-10-18/h1-14,21-22H,15-16H2,(H,27,29)(H,28,30)(H,31,32)(H,33,34)/t21-,22-/m1/s1 |
Clé InChI |
MLSKRIBBXHNCJR-FGZHOGPDSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)C2=CC=C(C=C2)C(=O)N[C@H](CC3=CC=CC=C3)C(=O)O |
SMILES canonique |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C2=CC=C(C=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


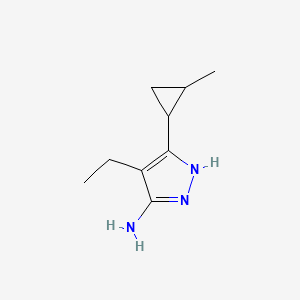
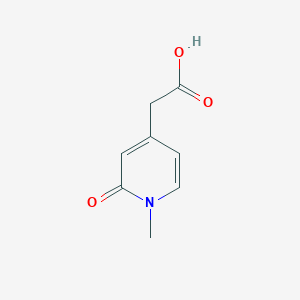
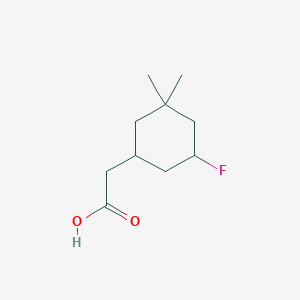
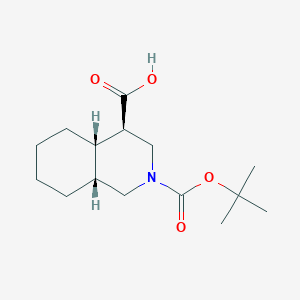
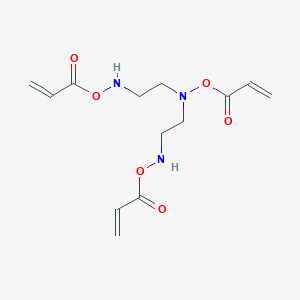
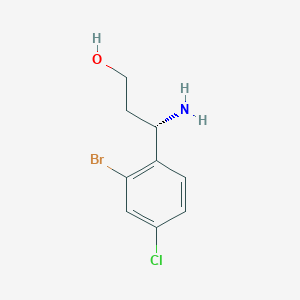



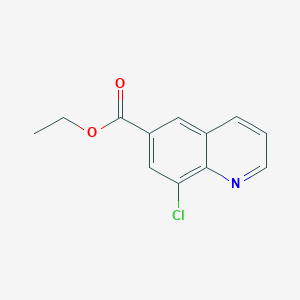
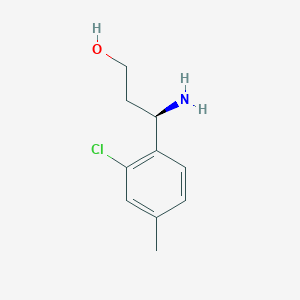
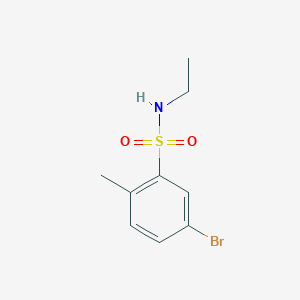
![Racemic-(3R,3aR,7aR)-tert-butyl3-(((benzyloxy)carbonyl)amino)hexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate](/img/structure/B13063169.png)
